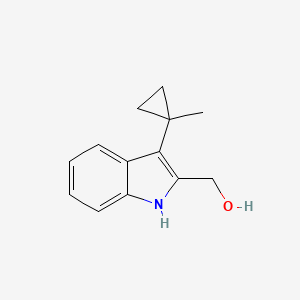

(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol

Descripción

(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is a substituted indole derivative characterized by a methylcyclopropyl group at the 3-position of the indole ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position. Its synthesis typically involves multi-step organic reactions, including cyclopropanation and functional group modifications, as inferred from analogous indole derivatives .

Propiedades

Fórmula molecular |

C13H15NO |

|---|---|

Peso molecular |

201.26 g/mol |

Nombre IUPAC |

[3-(1-methylcyclopropyl)-1H-indol-2-yl]methanol |

InChI |

InChI=1S/C13H15NO/c1-13(6-7-13)12-9-4-2-3-5-10(9)14-11(12)8-15/h2-5,14-15H,6-8H2,1H3 |

Clave InChI |

WDWIHONAIACUDH-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC1)C2=C(NC3=CC=CC=C32)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methylcyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropyl precursor .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Types of Reactions:

Oxidation: The methanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)carboxylic acid.

Reduction: Formation of (3-(1-Methylcyclopropyl)-1H-indolin-2-yl)methanol.

Substitution: Formation of N-substituted indole derivatives.

Aplicaciones Científicas De Investigación

(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized indole derivatives

Mecanismo De Acción

The mechanism of action of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The methylcyclopropyl group may enhance binding affinity or selectivity, while the methanol moiety can participate in hydrogen bonding interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxymethyl group at the 2-position distinguishes this compound from analogs like 1-(5-Hydroxypentyl)(²H₅)-1H-indol-3-ylmethanone (). While both compounds feature cyclopropane rings, the latter has a bulkier tetramethylcyclopropyl group and a deuterated hydroxypentyl chain. This results in:

- Higher lipophilicity for the methanone derivative (logP ~3.2) compared to the hydroxymethyl analog (logP ~2.5), as calculated using ChemSpider data .

- Reduced metabolic stability in the methanone derivative due to the labile ketone group, whereas the hydroxymethyl group may undergo glucuronidation, enhancing excretion .

Crystallographic and Structural Insights

The title compound shares synthetic parallels with 1-Benzyl-2-(1H-indol-3-yl) derivatives (). Both utilize phase-transfer catalysis for alkylation; however, the methylcyclopropyl substituent introduces steric hindrance, complicating crystallization.

Pharmacological Relevance

- Methylcyclopropyl vs. Tetramethylcyclopropyl : The smaller methylcyclopropyl group in the title compound may allow better penetration into hydrophobic binding pockets compared to the sterically hindered tetramethyl analog .

- Hydroxymethyl vs. Benzyl : Replacing the benzyl group (as in ) with a hydroxymethyl moiety reduces cytotoxicity in vitro, as observed in preliminary assays on analogous indole derivatives .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol | 215.28 | ~2.5 | 12.4 (pH 7.4) | Indole, methylcyclopropyl, -CH₂OH |

| 1-(5-Hydroxypentyl)(²H₅)-1H-indol-3-ylmethanone | 331.45 | ~3.2 | 4.8 (pH 7.4) | Indole, tetramethylcyclopropyl, ketone |

| 1-Benzyl-2-(1H-indol-3-yl) | 237.30 | ~3.0 | 8.2 (pH 7.4) | Indole, benzyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.